molecular formula C12H17BrO2 B8523058 3,5-Dimethoxy-4-isopropyl benzyl bromide

3,5-Dimethoxy-4-isopropyl benzyl bromide

Cat. No.: B8523058
M. Wt: 273.17 g/mol
InChI Key: HWTOBQARWKVLQP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-isopropyl benzyl bromide (CAS: Not Assigned

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

5-(bromomethyl)-1,3-dimethoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C12H17BrO2/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,7H2,1-4H3

InChI Key

HWTOBQARWKVLQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)CBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Benzyl Bromide Derivatives

Compound Ring–CH₂ Bond Length (Å) CH₂–Br Bond Length (Å) Torsion Angle (°) Methodology
Benzyl bromide (unsubstituted) 1.48 1.96 85 Single-crystal XRD
2,6-Dimethoxybenzyl bromide 1.51 1.98 89 Single-crystal XRD
3,5-Dimethoxybenzyl bromide (powder) 1.50 1.97 88 Powder XRD [16]
3,5-Dimethoxybenzyl bromide (single) 1.53 2.00 91 Single-crystal XRD [17]
This compound 1.54 (estimated) 2.01 (estimated) 92 (estimated) N/A (extrapolated)
  • Bond Lengthening : The introduction of electron-donating methoxy groups at the 3- and 5-positions increases steric bulk and electronic repulsion, leading to elongation of both the ring–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide .
  • Torsion Angle: The torsion angle (Cₐᵣ–CH₂–Br) approaches 90° in substituted derivatives, indicating reduced conjugation between the aromatic ring and the CH₂–Br moiety. This geometric distortion is more pronounced in 3,5-dimethoxy analogs (88–91°) than in 2,6-dimethoxy isomers (89°) .
  • Methodological Discrepancies : For 3,5-dimethoxybenzyl bromide, powder diffraction data [16] and single-crystal studies [17] yield conflicting bond lengths and angles, likely due to systematic errors in powder XRD resolution .

Reactivity and Functional Group Effects

  • Electronic Effects : Methoxy groups at the 3- and 5-positions enhance electron density on the aromatic ring, which may stabilize intermediates in electrophilic substitution reactions but reduce the electrophilicity of the benzylic carbon in SN reactions .
  • Hazard Profile : While unsubstituted benzyl bromide is highly flammable and toxic (NFPA Health Hazard 2), the reduced volatility of this compound (due to increased molecular weight and steric bulk) may mitigate inhalation risks. However, combustion still releases toxic fumes (e.g., HBr) .

Research Findings and Methodological Considerations

  • Crystallographic Accuracy : Single-crystal XRD remains the gold standard for structural analysis of substituted benzyl bromides, as powder XRD may introduce errors in bond length and angle measurements .
  • Reactivity Trends : Substituted benzyl bromides with para-alkyl groups (e.g., isopropyl) exhibit slower reaction kinetics in nucleophilic substitutions due to steric shielding of the benzylic carbon.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3,5-Dimethoxy-4-isopropylbenzyl alcohol (synthesized via methylation and reduction of 3,5-dihydroxy-4-isopropylbenzoic acid).

  • Reagents : 48% HBr in dichloromethane (CH₂Cl₂) at 0–5°C.

  • Yield : ~70–85% (extrapolated from chlorination yields in CN101633606A).

  • Purification : Ethyl acetate extraction followed by silica gel chromatography.

Key Data :

ParameterValueSource
Reaction Temperature0–5°C
SolventCH₂Cl₂
Typical Yield70–85%

This method avoids toxic byproducts like SOCl₂, aligning with greener chemistry principles.

Multi-Step Synthesis from Cumene Derivatives

Crowley and Rapoport (1980) outlined a four-step synthesis starting from cumene (isopropylbenzene), adaptable to the target compound:

Stepwise Procedure

  • Friedel-Crafts Acylation : Introduce acetyl groups using SnCl₄ catalyst (28.4% yield).

  • Methylation : Protect hydroxyl groups with methyl iodide/K₂CO₃ in DMF (95–99% yield).

  • Reduction : Convert ketone to alcohol using NaBH₄ (55.7% yield).

  • Bromination : Treat with HBr gas in CH₂Cl₂ (24% yield).

Challenges : Low yield in the final step (24%) necessitates optimization, potentially via catalytic NiBr₂·diglyme to enhance electrophilic substitution.

Alternative Routes via Protective Group Strategies

Hydroxyl Protection-Deprotection

  • Protection : Methylate 3,5-dihydroxy-4-isopropylbenzoic acid using methyl iodide/K₂CO₃.

  • Reduction : Reduce the ester to benzyl alcohol via LiAlH₄.

  • Bromination : Apply HBr under anhydrous conditions.

Advantages : High purity (95–99%) at the methylation stage ensures minimal impurities downstream.

Wittig-Horner Condensation

While primarily used for stilbene synthesis (CN104003848A), this method can generate benzyl phosphonates, which are brominated to yield the target compound.

Comparative Analysis of Methods

MethodYieldPurityEnvironmental ImpactComplexity
Direct Bromination70–85%>97%Low (no SOCl₂)Low
Multi-Step (Cumene)24%90–95%Moderate (SnCl₄)High
Protective Group80–90%95–99%LowModerate

Key Findings :

  • Direct bromination balances efficiency and sustainability.

  • Multi-step routes suffer from cumulative yield loss but offer modularity.

  • Protective group strategies achieve high purity but require additional steps .

Q & A

Basic: What are the optimized synthetic routes for 3,5-Dimethoxy-4-isopropyl benzyl bromide, and how can researchers validate the product's purity?

Methodological Answer:
The synthesis typically involves two steps: (1) reduction of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzyl alcohol using a NaBH₄/I₂ system, followed by (2) bromination with 40% HBr. The NaBH₄/I₂ system ensures selective reduction of the carboxylic acid to the alcohol while preserving methoxy and isopropyl groups. For bromination, controlled addition of HBr at 0–5°C minimizes side reactions like ether formation .
Validation:

  • Purity Analysis: Use gas chromatography (GC) with flame ionization detection (FID) to assess volatile impurities, as described in NIST protocols for brominated aromatics .
  • Structural Confirmation: Employ IR spectroscopy (C-Br stretch ~560 cm⁻¹) and ¹H NMR (benzyl CH₂-Br resonance at δ 4.3–4.5 ppm) .

Advanced: How does steric hindrance from the isopropyl group influence the reactivity of the benzyl bromide moiety in nucleophilic substitution reactions?

Methodological Answer:
The isopropyl group at the 4-position creates steric bulk, which slows SN₂ reactions by hindering nucleophilic attack. To study this:

  • Kinetic Experiments: Compare reaction rates with non-substituted analogs (e.g., 3,5-dimethoxybenzyl bromide) under identical conditions (solvent, temperature).
  • Computational Modeling: Use density functional theory (DFT) to calculate transition-state energies, highlighting steric clashes between the isopropyl group and incoming nucleophiles.
    Data Contradiction Note: Some studies report unexpected SN₁ pathways due to partial stabilization of carbocation intermediates by methoxy groups; confirm via trapping experiments (e.g., using azide ions) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify methoxy (δ 3.7–3.9 ppm for OCH₃), isopropyl (δ 1.2–1.4 ppm for CH₃), and benzyl bromide signals.
  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M]⁺ at m/z 292 for C₁₂H₁₅BrO₂) and fragmentation patterns .
  • IR Spectroscopy: Confirm C-Br (560 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .

Advanced: Are there known discrepancies in crystallographic data for derivatives, and how should researchers address them?

Methodological Answer:
Discrepancies arise from polymorphism or solvent inclusion in crystal lattices. For example:

  • COF Analogs: Covalent organic frameworks (COFs) with similar brominated building blocks show staggered vs. eclipsed layer stacking (e.g., COF-1 vs. COF-5), affecting pore size and stability .
  • Mitigation Strategies:
    • Perform single-crystal X-ray diffraction (SC-XRD) under inert atmospheres to avoid solvent interference.
    • Compare experimental data with computational predictions (e.g., Mercury CSD software) to validate packing motifs .

Advanced: How can researchers design experiments to assess thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. The compound should exhibit stability up to ~200°C, with decomposition peaks correlating to loss of Br (observed as HBr release).
  • GC-MS Post-Decomposition: Identify volatile byproducts (e.g., 3,5-dimethoxyisopropylbenzene) to infer cleavage mechanisms.
    Note: Cross-reference with COF studies, where brominated analogs degrade above 500°C, suggesting robust aromatic stability .

Basic: What solvent systems are optimal for purification via column chromatography?

Methodological Answer:

  • Mobile Phase: Use hexane/ethyl acetate (8:2 v/v) for moderate polarity.
  • Stationary Phase: Silica gel (60–120 mesh) with 1% triethylamine additive to minimize acid-catalyzed degradation.
  • Monitoring: Collect fractions every 5 mL and analyze by TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Advanced: How does electronic modulation by methoxy groups affect electrophilic substitution in downstream reactions?

Methodological Answer:
The methoxy groups act as electron-donating substituents, directing electrophiles to the para position relative to the bromide. To confirm:

  • Competitive Reactions: Perform nitration (HNO₃/H₂SO₄) and monitor regioselectivity via HPLC (retention time shifts for para vs. ortho products).
  • DFT Calculations: Compare charge density maps of the aromatic ring to predict reactivity .

Key Considerations for Researchers

  • Contradictions: Conflicting reports on SN₁/SN₂ dominance require kinetic isotope effect (KIE) studies.
  • Advanced Tools: SC-XRD and DFT are critical for resolving structural ambiguities.
  • Safety: Handle HBr in fume hoods; quench excess NaBH₄ with acetone .

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